Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride
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Overview
Description
Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H13NO4·HCl It is a derivative of furan, a heterocyclic organic compound, and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Amino and Hydroxyl Groups: The amino and hydroxyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of a furan derivative with an appropriate amine and hydroxyl-containing reagent under controlled conditions.
Esterification: The carboxylate group is introduced through esterification reactions, typically using methanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, alcohols, and amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(2-hydroxypropan-2-yl)furan-2-carboxylate
- Methyl 5-(2-amino-1-hydroxyethyl)furan-2-carboxylate
- Methyl 5-(2-amino-1-hydroxypropyl)furan-2-carboxylate
Uniqueness
Methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-(2-amino-1-hydroxypropan-2-yl)furan-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4.ClH/c1-9(10,5-11)7-4-3-6(14-7)8(12)13-2;/h3-4,11H,5,10H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMTNCHWWBXLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C1=CC=C(O1)C(=O)OC)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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